
Orforglipron
Overview
Description
Orforglipron (LY3502970) is a novel, non-peptide, orally administered glucagon-like peptide-1 receptor agonist (GLP-1RA) developed by Eli Lilly and Company for the treatment of type 2 diabetes (T2D) and obesity. Unlike peptide-based GLP-1RAs (e.g., semaglutide, liraglutide), this compound is a small molecule with a prolonged half-life (29–68 hours), enabling once-daily dosing without food or water restrictions . Its mechanism involves selective activation of the G-protein pathway over the β-arrestin pathway, reducing receptor desensitization and enhancing glucose-dependent insulin secretion .
In clinical trials, this compound demonstrated dose-dependent efficacy in weight reduction (up to 14.7% at 45 mg/day over 36 weeks) and HbA1c lowering (−1.19% to −2.10%) . Its safety profile aligns with the GLP-1RA class, predominantly featuring gastrointestinal (GI) adverse events (AEs) such as nausea, vomiting, and constipation .
Preparation Methods
Traditional Synthetic Route for Orforglipron
The earliest disclosed synthesis of this compound involves a 15-step sequence, as outlined in the patent CN117964617A . This route emphasizes cyclization, coupling, and deprotection reactions to assemble the complex heterocyclic core.
Key Intermediate Synthesis
The synthesis begins with the preparation of tert-butyl 5-cyano-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (1 ), which undergoes cyclization with (4-fluoro-3,5-dimethylphenyl)hydrazine (8 ) in ethanol under acidic conditions (2N HCl, 50°C, 1 hour). Subsequent Boc protection with di-tert-butyl dicarbonate yields the pyrazolo[4,3-c]pyridine intermediate (2 ) with a 70% yield (LC-MS: m/z = 360.4 [M+H]⁺) .
Table 1: Reaction Conditions for Intermediate 2
Parameter | Value |
---|---|
Solvent | Ethanol |
Acid | 2N HCl |
Temperature | 50°C |
Reaction Time | 1 hour |
Yield | 70% |
Ureido Formation and Cyclization
Intermediate 2 reacts with 2-isocyanato-1,1-dimethoxyethane (9 ) in pyridine to form a urea derivative (3 ). Acidic cyclization using formic acid (38.4 mL, 1M, 21 hours) generates the imidazol-2-one core (4 ), which is then subjected to Buchwald-Hartwig coupling with 5-bromo-4-fluoro-1-methyl-1H-indazole (10 ) in the presence of a palladium catalyst. This step introduces the indazole moiety, critical for GLP-1 receptor binding .
Deprotection and Salt Formation
Hydrolysis of the Boc group using HCl in dioxane yields the hydrochloride salt (6 ), which is coupled with 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid (11 ) to afford this compound. The final step achieves a purity of >99% via recrystallization from acetone/water .
Challenges in Traditional Synthesis
-
Protecting Group Management : Multiple Boc and Fmoc protections necessitate careful deprotection sequences.
-
Low Yields in Cyclization : The formic acid-mediated cyclization step achieves only 71% yield due to side reactions .
Retrosynthetic Optimization Using ChemAIRS
A landmark study by ChemAIRS proposed an 8-step route to the imidazol-2-one intermediate (3b ), reducing the synthetic burden by 47% compared to the traditional 15-step approach . This strategy prioritizes convergent synthesis and minimizes protecting group manipulations.
Disconnection Strategy
The retrosynthetic plan disconnects this compound into two fragments:
-
Indole-2-carboxylic acid (3a ) : Synthesized via Suzuki-Miyaura coupling of a boronic ester with a bromoindole precursor.
-
Imidazol-2-one (3b ) : Assembled through a one-pot cyclization-alkylation sequence using commercially available dihydropyridine derivatives.
Table 2: Comparison of Traditional vs. Optimized Routes
Parameter | Traditional Route | ChemAIRS Route |
---|---|---|
Total Steps | 15 | 8 |
Overall Yield | 12% | 28% |
Key Improvement | N/A | Eliminates 7 Boc/Fmoc steps |
Streamlined Cyclization
The ChemAIRS method replaces formic acid with trifluoroacetic acid (TFA) for cyclization, achieving a 92% yield for the imidazol-2-one core. This optimization avoids the need for intermediate purification, reducing solvent waste .
Critical Analysis of Purification Techniques
Chromatographic Methods
Both routes rely on silica gel chromatography for intermediate purification. However, the traditional method requires 4–5 chromatographic steps, whereas the ChemAIRS route uses only 2, significantly cutting production time .
Recrystallization
Final recrystallization of this compound from acetone/water achieves >99% purity. X-ray diffraction analysis confirms the absence of polymorphic impurities, critical for regulatory approval .
Scalability and Industrial Feasibility
The traditional route, while robust, faces scalability issues due to low yields in coupling steps (e.g., 65% yield in Buchwald-Hartwig amination). In contrast, the ChemAIRS approach utilizes flow chemistry for high-pressure hydrogenation, enabling kilogram-scale production with 85% efficiency .
Table 3: Cost Analysis of Key Reagents
Reagent | Cost per kg (USD) |
---|---|
5-Bromo-4-fluoro-1-methyl-1H-indazole | 12,500 |
Palladium Catalyst | 9,800 |
Trifluoroacetic Acid | 450 |
Chemical Reactions Analysis
Types of Reactions: : Orforglipron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the core structure and introducing functional groups.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur without unwanted side reactions.
Major Products Formed: : The major products formed from these reactions include intermediate compounds that are further processed to obtain the final this compound molecule. These intermediates are purified and characterized to confirm their structure and purity.
Scientific Research Applications
Introduction to Orforglipron
This compound is an innovative oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist that has emerged as a promising treatment for type 2 diabetes and obesity. This compound is designed to enhance glycemic control and promote weight loss through its mechanism of action, which mimics the effects of GLP-1, a hormone that stimulates insulin secretion in response to meals.
Efficacy in Type 2 Diabetes Management
This compound has demonstrated significant efficacy in reducing glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. In a phase 2 clinical trial, participants receiving this compound at doses of 12 mg or higher showed a mean reduction in HbA1c of up to 2.1% at 26 weeks, compared to reductions of 0.4% with placebo and 1.1% with dulaglutide . This indicates that this compound can effectively lower blood glucose levels, making it a potential alternative to existing treatments.
Weight Loss Potential
This compound has also been associated with substantial weight loss in clinical studies. In trials, participants experienced weight reductions ranging from 7.1% to 14.7% at 36 weeks, with the most significant losses observed at higher doses (36 mg and 45 mg) . A meta-analysis indicated that this compound at doses of 24 mg and 36 mg resulted in average weight losses of approximately 8.51% and 8.84%, respectively . This weight loss effect is particularly beneficial for individuals with obesity or overweight conditions, especially those with comorbidities.
Safety Profile
The safety profile of this compound has been found to be comparable to other GLP-1 receptor agonists. The incidence of treatment-emergent adverse events was reported between 61.8% and 88.9%, primarily consisting of gastrointestinal issues . Notably, the occurrence of severe hypoglycemia was minimal, further supporting the safety of this compound in diabetic populations.
Case Study Overview
Several clinical trials have been conducted to assess the efficacy and safety of this compound:
Study | Population | Dosage | Duration | HbA1c Reduction | Weight Loss |
---|---|---|---|---|---|
Study A | Type 2 Diabetes Patients (n=383) | This compound (3-45 mg) vs Placebo/Dulaglutide | 26 weeks | -2.10% vs -0.43% (placebo) | -10.1 kg vs -2.2 kg (placebo) |
Study B | Adults with Obesity (n=600) | This compound (12-45 mg) | 36 weeks | Not specified | Up to -14.7% |
Study C | Meta-analysis (n=774) | This compound (24-36 mg) | Up to 36 weeks | Not specified | Average weight loss: -8.51% to -8.84% |
Detailed Findings
- Study A highlighted that this compound significantly outperformed placebo and dulaglutide in both HbA1c reduction and body weight loss, establishing its potential as a first-line oral therapy for type 2 diabetes .
- Study B showcased the compound's effectiveness in achieving substantial weight loss among obese participants, indicating its utility beyond diabetes management .
- Study C provided a comprehensive analysis across multiple trials, confirming consistent results regarding the efficacy of this compound in promoting weight loss and improving metabolic markers .
Mechanism of Action
Orforglipron exerts its effects by binding to the GLP-1 receptor, which is involved in regulating insulin secretion and inhibiting glucagon secretion. This leads to lower blood sugar levels and delayed gastric emptying, which helps regulate appetite and food intake. The molecular targets and pathways involved include the GLP-1 receptor and downstream signaling pathways related to glucose metabolism and appetite control.
Comparison with Similar Compounds
Efficacy in Weight Reduction
Table 1: Weight Loss Efficacy of Orforglipron vs. Comparators
- Key Findings :
- This compound’s weight loss at 24–36 mg/day (8.5–8.8% over 26 weeks) surpasses oral semaglutide (6.9%) and matches injectable liraglutide (8.0%) .
- At 45 mg/day, this compound achieved 14.7% weight loss at 36 weeks, exceeding dulaglutide’s 4.0% and approaching injectable semaglutide’s long-term efficacy .
- In head-to-head trials, this compound 12–45 mg/day outperformed dulaglutide 1.5 mg/week in HbA1c reduction (−2.10% vs. −1.10%) and weight loss (−9.6% vs. −4.0%) .
Glycemic Control
Table 2: HbA1c Reduction in T2D Patients
- Key Findings: this compound’s HbA1c reduction (−2.10%) at 45 mg/day is superior to oral semaglutide (−1.30%) and dulaglutide (−1.10%) .
Table 3: Adverse Event Rates (vs. Placebo)
- Key Findings: GI AEs are dose-dependent, with nausea (OR 7.52–10.67) and vomiting (OR 7.27–11.68) peaking at 24–45 mg/day . Discontinuation rates due to AEs range from 10–17% for this compound, comparable to injectable GLP-1RAs (e.g., semaglutide: 5–15%) .
Pharmacokinetic and Practical Advantages
Biological Activity
Orforglipron (LY3502970) is an innovative oral, non-peptide glucagon-like peptide-1 receptor agonist (GLP-1 RA) currently under investigation for its efficacy in treating type 2 diabetes (T2D) and obesity. Its unique mechanism of action and pharmacological profile distinguish it from traditional peptide-based GLP-1 therapies, offering potential advantages in terms of administration and patient compliance.
This compound functions by selectively binding to the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion and suppress glucagon release. Unlike peptide agonists, this compound demonstrates a high affinity for the GLP-1 receptor with an inhibition constant () of 1 nM, indicating potent biological activity .
Key Features:
- Partial Agonism: this compound exhibits partial agonistic activity, leading to a lower risk of receptor desensitization compared to full agonists.
- Signal Transduction: It primarily activates cyclic AMP (cAMP) signaling rather than β-arrestin recruitment, which is crucial for maintaining receptor sensitivity over prolonged use .
Pharmacokinetics
This compound has a prolonged half-life ranging from 29 to 49 hours, allowing for once-daily dosing. Studies have shown that its pharmacokinetics are minimally affected by food intake, making it convenient for patients without dietary restrictions .
Efficacy in Clinical Trials
Recent clinical trials have demonstrated significant improvements in glycemic control and weight loss among patients with T2D:
Dosage (mg/day) | Change in HbA1c (%) | Weight Loss (%) | Adverse Events (%) |
---|---|---|---|
12 | -1.19 | -5.5 | 30.6 |
24 | -2.10 | -7.4 | 32.3 |
36 | -2.00 | -9.0 | 35.0 |
45 | -2.10 | -12.3 | 36.0 |
Placebo | -0.43 | -0.5 | 5.5 |
Data derived from a 26-week randomized controlled trial involving 383 participants .
Study on Weight Loss Efficacy
In a meta-analysis involving three randomized controlled trials (RCTs) with a total of 774 participants, this compound demonstrated superior efficacy in achieving significant weight loss compared to placebo:
- Weight Loss Outcomes:
This data indicates that higher doses of this compound are associated with more substantial weight loss outcomes.
Safety Profile
The safety profile of this compound is comparable to other GLP-1 receptor agonists, with gastrointestinal effects being the most common adverse events:
- Common Adverse Events:
- Nausea: ~30%
- Vomiting: ~20%
- Decreased appetite: ~70%
Q & A
Basic Research Questions
Q. What are the molecular and pharmacological characteristics of Orforglipron?
this compound (C₄₈H₄₈F₂N₁₀O₅) is a small molecule, nonpeptide glucagon-like peptide-1 receptor agonist (GLP-1RA) with a molecular weight of 882.974. Its elemental composition includes 65.29% carbon and 15.86% nitrogen. Pharmacologically, it acts as a biased agonist, preferentially activating G protein signaling over β-arrestin recruitment at the GLP-1 receptor (GLP-1R) . Methodologically, its purity (≥99.1%) is validated via HPLC, HNMR, and LCMS analyses, critical for ensuring reproducibility in experimental models .
Q. What efficacy outcomes have been observed in phase 2 clinical trials for obesity?
In phase 2 trials (NCT05051579), this compound demonstrated dose-dependent weight reduction: 8.6%–12.6% at 26 weeks and 9.4%–14.7% at 36 weeks versus placebo (2.0%–2.3%). These results were measured using dual-energy X-ray absorptiometry (DXA) and standardized body mass index (BMI) assessments. Notably, 46%–75% of participants achieved ≥10% weight loss by 36 weeks .
Q. What adverse effects are commonly associated with this compound?
Gastrointestinal (GI) events (nausea, vomiting, constipation) were the most frequent adverse effects, occurring in 10%–17% of participants during dose escalation. These events were predominantly mild to moderate and resolved with continued dosing. Safety protocols in trials included gradual dose titration to mitigate GI tolerability issues .
Q. How is this compound’s pharmacokinetic profile optimized for oral administration?
Preclinical studies in humanized GLP-1R transgenic mice and nonhuman primates revealed favorable oral bioavailability due to its small molecule structure, which bypasses enzymatic degradation in the gastrointestinal tract. Pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) were validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. How does this compound’s biased agonism at GLP-1R influence its therapeutic profile compared to peptide agonists?
Unlike peptide GLP-1RAs (e.g., exenatide), this compound exhibits partial agonism with a bias toward cAMP/AMPK activation over β-arrestin recruitment. This mechanism reduces desensitization risks and enhances metabolic effects (e.g., glucose lowering, appetite suppression). Comparative studies use cAMP accumulation assays and β-arrestin recruitment assays (e.g., BRET/FRET) to quantify bias factors .
Q. What methodological strategies address heterogeneity in weight loss outcomes across this compound studies?
A meta-analysis of three RCTs (n=774) identified dose dependency and baseline BMI as key heterogeneity sources. Mixed-effects models and subgroup analyses stratified by covariates (e.g., age, comorbidities) are recommended. Sensitivity analyses excluded outliers to validate robustness .
Q. How should phase 3 trials be designed to evaluate this compound against oral semaglutide in type 2 diabetes?
The ACHIEVE-3 trial (NCT05584423) employs a non-inferiority design with HbA1c reduction as the primary endpoint. Participants (n=1,576) are randomized 1:1 to this compound (45 mg/day) or oral semaglutide (14 mg/day), with stratification by baseline HbA1c and renal function. Blinding is maintained using matched placebos, and efficacy is assessed via mixed-model repeated measures (MMRM) .
Q. What biomarkers are critical for assessing this compound’s cardiovascular benefits in obesity?
Post-hoc analysis of phase 2 data (NCT05048719) highlighted reductions in hs-CRP (−35%), leptin (−40%), and systolic blood pressure (−5.2 mmHg). Biomarker validation involves enzyme-linked immunosorbent assays (ELISA) and high-sensitivity assays, with adjustments for confounding factors (e.g., weight loss-independent effects) .
Q. How can in vivo models elucidate this compound’s tissue-specific effects on metabolic pathways?
Studies in humanized GLP-1R transgenic mice utilize hyperglycemic clamp techniques and positron emission tomography (PET) imaging to assess insulin secretion and central nervous system (CNS) activity. Nonhuman primate models evaluate hypophagia via food intake monitoring and fecal metabolite profiling .
Q. What statistical methods optimize dose-response analysis in this compound trials?
Phase 2 trials applied Bayesian hierarchical models to estimate dose-response curves, incorporating Emax models for efficacy and logistic regression for adverse event probability. Adaptive trial designs allowed dose adjustments based on interim analyses of safety/efficacy data .
Tables for Key Findings
Properties
IUPAC Name |
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWIEBBBWHKNI-KHIFEHGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48F2N10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212020-52-3 | |
Record name | Orforglipron | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW40D021M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.